

Spectroscopic Analysis of N-Benzylethylenediamine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Benzylethylenediamine	
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An in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **N-Benzylethylenediamine**, tailored for researchers, scientists, and professionals in drug development.

This document provides a comprehensive overview of the spectroscopic data for **N-Benzylethylenediamine** (CAS 4152-09-4), a key diamine in various chemical syntheses. The following sections detail its ¹H NMR, ¹³C NMR, and IR spectra, including data interpretation, experimental protocols, and workflow visualizations to support research and development activities.

Chemical Structure

N-Benzylethylenediamine, with the molecular formula C₉H₁₄N₂, consists of a benzyl group attached to one nitrogen atom of an ethylenediamine backbone.

IUPAC Name: N'-benzylethane-1,2-diamine[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **N-Benzylethylenediamine** provides characteristic signals corresponding to the aromatic, benzylic, and ethylenediamine protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for **N-Benzylethylenediamine**



Assigned Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Phenyl (C ₆ H₅-)	~7.30	Multiplet	5H
Benzylic (-CH2-Ph)	~3.79	Singlet	2H
Ethylene (-NH-CH ₂ -CH ₂ -NH ₂)	~2.74	Multiplet	4H
Amine (-NH & -NH2)	~1.46	Singlet (broad)	3H
Data sourced from a 90 MHz spectrum in CDCl ₃ .[2][3]			

Interpretation:

- The multiplet at approximately 7.30 ppm is characteristic of the five protons on the phenyl ring.
- The singlet at 3.79 ppm corresponds to the two protons of the benzylic methylene group (CH₂), adjacent to the aromatic ring.
- The multiplet around 2.74 ppm represents the four protons of the ethylenediamine backbone, which are chemically similar and thus overlap.
- A broad singlet observed at 1.46 ppm is assigned to the three exchangeable protons of the primary (-NH₂) and secondary (-NH) amine groups. The integral value confirms the presence of three amine protons.

¹³C NMR Spectroscopic Data

While experimental ¹³C NMR data for **N-Benzylethylenediamine** is referenced in several databases, specific chemical shift values are not readily available in the public domain.[1][4][5] The table below provides predicted chemical shifts based on computational models and typical values for similar chemical environments. These predictions are useful for preliminary analysis and spectral assignment.



Table 2: Predicted ¹³C NMR Chemical Shift Data for N-Benzylethylenediamine

Assigned Carbon	Predicted Chemical Shift (δ) ppm
Quaternary Phenyl (C-CH ₂)	~140
Phenyl (CH)	~128.5
Phenyl (CH)	~128.2
Phenyl (CH)	~127.0
Benzylic (-CH2-Ph)	~54
Ethylene (-NH-CH ₂ -)	~50
Ethylene (-CH ₂ -NH ₂)	~42
Solvent: CDCl₃. Predictions are based on standard chemical shift ranges.	

Infrared (IR) Spectroscopy

The IR spectrum of **N-Benzylethylenediamine**, typically acquired from a neat liquid sample, displays characteristic absorption bands corresponding to its primary and secondary amine groups, as well as its aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for N-Benzylethylenediamine



Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
3350 - 3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH2)	Medium
~3300	N-H Stretch	Secondary Amine (- NH)	Medium, Sharp
3100 - 3000	C-H Stretch	Aromatic (sp ² C-H)	Medium
3000 - 2850	C-H Stretch	Aliphatic (sp³ C-H)	Medium
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium
1600, 1495, 1450	C=C Stretch (in-ring)	Aromatic Ring	Medium-Weak
1335 - 1250	C-N Stretch	Aromatic Amine	Strong
1250 - 1020	C-N Stretch	Aliphatic Amine	Medium
910 - 665	N-H Wag	Primary & Secondary Amines	Strong, Broad
740, 700	C-H Out-of-plane Bend	Monosubstituted Benzene	Strong
Data represents typical ranges for the functional groups present.			

Interpretation: The spectrum is characterized by the presence of N-H stretching bands from both primary and secondary amines in the 3350-3250 cm⁻¹ region. The distinction between the two is often seen as a pair of bands for the primary amine and a single band for the secondary amine. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The strong, sharp peaks around 700-740 cm⁻¹ are highly indicative of a monosubstituted benzene ring.

Experimental Protocols



Detailed methodologies are crucial for the reproduction of spectroscopic data. The following protocols are based on information from public databases and standard laboratory practices.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of N-Benzylethylenediamine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a spectrometer, such as a Varian A-60D or equivalent, operating at a frequency of 60-90 MHz for ¹H NMR.[1]
- ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A higher sample concentration (50-100 mg) is often required. The spectrum is acquired over a range of 0-160 ppm with a longer relaxation delay (2-5 seconds). Several hundred to a few thousand scans are typically averaged.
- Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

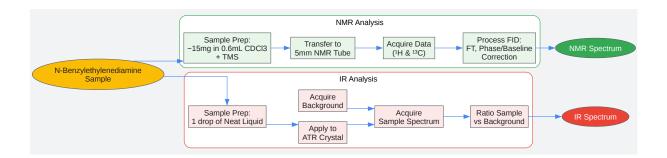
- Sample Preparation (Neat Liquid): A single drop of pure N-Benzylethylenediamine is
 placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory
 or sandwiched between two sodium chloride (NaCl) or potassium bromide (KBr) plates (as a
 capillary film).[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
 27 FT-IR, is used.[1]
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal or salt plates is recorded.



- The sample is applied, and the sample spectrum is recorded.
- Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualized Workflows and Structures

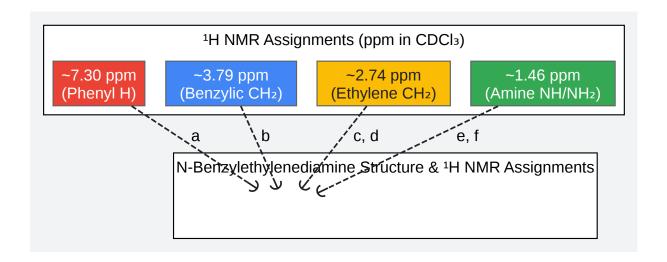
The following diagrams, generated using DOT language, illustrate the experimental workflow and the chemical structure with its NMR assignments.



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Diagram 1: General experimental workflow for NMR and IR analysis.





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